

# Apixaban-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Application of Apixaban-13C,d3 in Quantitative Research

#### Introduction

Apixaban-13C,d3 is a stable isotope-labeled derivative of Apixaban, a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Due to its structural similarity and distinct mass, Apixaban-13C,d3 serves as an ideal internal standard for the accurate quantification of Apixaban in biological matrices.[1][3][4] This technical guide provides a comprehensive overview of Apixaban-13C,d3, its properties, and its application in research, particularly in pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability and accuracy of analytical methods.

## **Physicochemical Properties**

**Apixaban-13C,d3** is chemically identical to Apixaban, with the exception of isotopic labeling. Specifically, it contains one Carbon-13 atom and three Deuterium atoms in the methoxy-phenyl group.[1] This labeling results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometry-based assays.



Property	Value
Chemical Name	4,5,6,7-tetrahydro-1-[4-(methoxy-13C-d3)phenyl]-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide[1]
CAS Number	1261393-15-0[1][3][4][5][6][7]
Molecular Formula	C <sub>2</sub> 4[ <sup>13</sup> C]H <sub>2</sub> 2D <sub>3</sub> N <sub>5</sub> O <sub>4</sub> [1][5]
Molecular Weight	463.51 g/mol [4][5][6][7]
Purity	≥95% (HPLC)[6][7]
Isotopic Enrichment	≥99% deuterated forms (d1-d3)[1]
Appearance	A solid[1]
Solubility	DMSO: 5 mg/ml, DMF: 3 mg/ml, Methanol: Slightly Soluble[1]
Storage	Recommended at +4°C or -20°C for long-term storage[4][6][7]

# Application in Research: Internal Standard for Quantitative Analysis

The primary application of **Apixaban-13C,d3** in research is as an internal standard (IS) in analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Apixaban in biological samples such as human plasma.[1][2][8][9][10] The co-extraction of the analyte (Apixaban) and the internal standard (**Apixaban-13C,d3**) from the biological matrix and their subsequent analysis allows for the correction of any sample loss during processing and compensates for variations in instrument response.

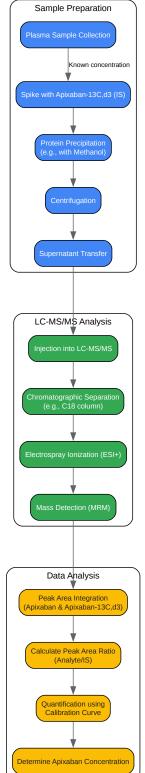
## **Experimental Workflow for Apixaban Quantification**

The following diagram illustrates a typical experimental workflow for the quantification of Apixaban in human plasma using **Apixaban-13C,d3** as an internal standard.



Experimental Workflow for Apixaban Quantification

Sample Preparation



Click to download full resolution via product page

A typical workflow for quantifying Apixaban using an internal standard.



## **Detailed Experimental Protocols**

Several validated LC-MS/MS methods have been published for the quantification of Apixaban in human plasma using **Apixaban-13C,d3**. Below is a summary of key parameters from these methods.

### **Sample Preparation: Protein Precipitation**

A common and efficient method for extracting Apixaban and its internal standard from plasma is protein precipitation.

- Thaw plasma samples at room temperature and vortex briefly.[11]
- Transfer 100 μL of the plasma sample into a microcentrifuge tube.[11]
- Add a specific volume (e.g., 50 μL) of Apixaban-13C,d3 internal standard solution (at a known concentration, e.g., 1 μg/mL in methanol) to each sample.[11]
- Add a protein precipitating agent, such as 450 μL of 100% methanol.[11]
- Vortex the mixture for approximately 5 minutes to ensure thorough mixing and protein precipitation.[11]
- Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.
- Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.[11]

#### **LC-MS/MS Method Parameters**

The following table summarizes typical parameters for the chromatographic separation and mass spectrometric detection of Apixaban and **Apixaban-13C,d3**.



Parameter	Method 1	Method 2
LC System	Shimadzu HPLC[9]	UPLC System[11]
MS System	AB Sciex API 3000[9]	Tandem Mass Spectrometry[11]
Column	Thermo Beta basic-8, 100 mm x 4.6 mm, 5μ[8][9]	Thermo Hypersil GOLD column[11]
Mobile Phase	Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v)[8][9]	Gradient of 2.5 mM ammonium formate (pH 3.0) and 100% methanol with 0.1% formic acid[11]
Flow Rate	1.0 mL/minute[8][9]	Not specified
Run Time	~3.0 minutes[8][9]	< 3 minutes[11]
Ionization Mode	Electrospray Ionization (ESI) Positive[11]	Electrospray Ionization (ESI) Positive[11]
MRM Transition (Apixaban)	m/z 460.2 > 443.2[2][8][9]	Not specified
MRM Transition (Apixaban- 13C,d3)	m/z 464.2 > 447.4[2][8][9]	Not specified

## **Quantitative Data and Method Validation**

Validated analytical methods using **Apixaban-13C,d3** as an internal standard demonstrate high accuracy, precision, and sensitivity for the quantification of Apixaban.



Validation Parameter	Result	Reference
Linearity Range	1.0 - 301.52 ng/mL	[2][8][9]
Correlation Coefficient (r²)	≥ 0.99	[8][9]
Lower Limit of Quantitation (LLOQ)	1.0 ng/mL	[2][8][9]
Extraction Recovery	> 98% for both Apixaban and Apixaban-13C,d3	[2][8][9]
Within-Run Precision	0.70% - 6.98%	[2][8][9]
Between-Run Precision	0.70% - 6.98%	[2][8][9]
Accuracy	89.2% - 107.2%	[2][8][9]

#### Conclusion

**Apixaban-13C,d3** is an indispensable tool for researchers and drug development professionals involved in the study of Apixaban. Its use as an internal standard in LC-MS/MS assays ensures the development of robust, accurate, and precise methods for the quantification of Apixaban in various biological matrices. The detailed methodologies and validated performance data presented in this guide underscore the critical role of **Apixaban-13C,d3** in supporting pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, ultimately contributing to the safe and effective use of Apixaban in clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. japsonline.com [japsonline.com]
- 3. Apixaban-13C-D3 CAS#: 1261393-15-0 [chemicalbook.com]



- 4. clearsynth.com [clearsynth.com]
- 5. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]
- 6. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]
- 7. sussex-research.com [sussex-research.com]
- 8. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 9. researchgate.net [researchgate.net]
- 10. Lc-ms/ms assay for the determination of apixaban in human plasma [wisdomlib.org]
- 11. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Apixaban-13C,d3: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590848#what-is-apixaban-13c-d3-and-its-use-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.